2-(acetylamino)-N-cyclohexylbenzamide
Overview
Description
2-(acetylamino)-N-cyclohexylbenzamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. ACBC is a derivative of cyclohexylbenzamide and has been shown to have various biological and physiological effects.
Mechanism Of Action
The mechanism of action of 2-(acetylamino)-N-cyclohexylbenzamide is not fully understood. However, it has been shown to interact with the GABA receptor, which is involved in the regulation of neuronal activity. 2-(acetylamino)-N-cyclohexylbenzamide has been shown to enhance the activity of the GABA receptor, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-(acetylamino)-N-cyclohexylbenzamide has various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 2-(acetylamino)-N-cyclohexylbenzamide has also been shown to have anxiolytic effects, which could be useful in the treatment of anxiety disorders. Additionally, 2-(acetylamino)-N-cyclohexylbenzamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-(acetylamino)-N-cyclohexylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have various biological and physiological effects. However, there are also limitations to using 2-(acetylamino)-N-cyclohexylbenzamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 2-(acetylamino)-N-cyclohexylbenzamide has not been extensively studied in humans, so its safety and efficacy are not well established.
Future Directions
There are several future directions for research on 2-(acetylamino)-N-cyclohexylbenzamide. One direction is to further investigate the mechanism of action of 2-(acetylamino)-N-cyclohexylbenzamide. Understanding how 2-(acetylamino)-N-cyclohexylbenzamide interacts with the GABA receptor could lead to the development of more effective treatments for neurological disorders. Another direction is to investigate the safety and efficacy of 2-(acetylamino)-N-cyclohexylbenzamide in humans. Clinical trials could provide valuable information on the potential uses of 2-(acetylamino)-N-cyclohexylbenzamide in medicine and pharmacology. Finally, further research could be done to explore the potential applications of 2-(acetylamino)-N-cyclohexylbenzamide in the treatment of other diseases, such as cancer and autoimmune disorders.
Scientific Research Applications
2-(acetylamino)-N-cyclohexylbenzamide has been used in various scientific research studies due to its potential applications in medicine and pharmacology. 2-(acetylamino)-N-cyclohexylbenzamide has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. 2-(acetylamino)-N-cyclohexylbenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-acetamido-N-cyclohexylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPXOIJFFWOPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N-cyclohexylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.